molecular formula C23H23FN2O6S B2929648 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide CAS No. 896310-03-5

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide

Cat. No.: B2929648
CAS No.: 896310-03-5
M. Wt: 474.5
InChI Key: MFFMRMPVNKICLC-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is an ethanediamide (oxalamide) derivative with a complex structure featuring two distinct substituents:

  • First nitrogen: Attached to a 2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl group, combining a sulfonamide-linked fluorophenyl ring and a furan heterocycle.
  • Second nitrogen: Linked to a 2-(2-methoxyphenyl)ethyl group, incorporating a methoxy-substituted aromatic ring.

Below, we compare it with structurally related compounds to infer properties and synthesis pathways.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O6S/c1-31-19-6-3-2-5-16(19)12-13-25-22(27)23(28)26-15-21(20-7-4-14-32-20)33(29,30)18-10-8-17(24)9-11-18/h2-11,14,21H,12-13,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFMRMPVNKICLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with a furan-2-yl ethylamine derivative under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with 2-(2-methoxyphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the sulfonyl group can produce thiol derivatives.

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[2-(2-methoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, the sulfonyl group may interact with active sites of enzymes, inhibiting their function, while the furan and methoxyphenyl groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Key Structural Analogs Identified

The following analogs (Table 1) share critical features with the target compound, such as ethanediamide backbones, sulfonyl groups, and aromatic substituents:

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences
Target Compound C23H24FN3O6S* ~497.5 4-Fluorobenzenesulfonyl, furan-2-yl, 2-methoxyphenethyl Ethyl chain with sulfonyl and furan substituents.
[] N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide C22H26FN3O6S 479.523 4-Fluorophenylsulfonyl, oxazinan, 2-methoxyphenethyl Replaces ethyl chain with oxazinan ring (six-membered O/N-heterocycle).
[] N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide C19H22FN3O6S 439.5 4-Fluoro-2-methylbenzenesulfonyl, oxazinan, furan-2-ylmethyl Methyl-substituted sulfonyl group; furan attached via methyl group.

*Hypothetical formula based on structural analysis.

Functional Group Analysis

  • The target compound’s 4-fluorobenzenesulfonyl group may improve metabolic resistance compared to non-fluorinated analogs .

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide is a complex organic compound with potential biological activities. Its unique structure, featuring both sulfonyl and furan functionalities, suggests a variety of interactions with biological targets, which may lead to therapeutic applications. This article reviews the compound's biological activity, including its antibacterial properties, mechanism of action, and potential for drug development.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C23H23FN2O6S
  • Molecular Weight : 474.5 g/mol
  • CAS Number : 896312-02-0
PropertyValue
Molecular FormulaC23H23FN2O6S
Molecular Weight474.5 g/mol
CAS Number896312-02-0

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against Staphylococcus aureus ATCC29213, indicating its potential as an antimicrobial agent.

Case Study: Antibacterial Efficacy

In a comparative study of various compounds, this compound was evaluated alongside several derivatives. The results indicated that this compound ranked among the most effective in inhibiting bacterial growth.

Compound NameActivity Level
This compoundHigh
Compound AModerate
Compound BLow

The mechanism by which this compound exerts its antibacterial effects likely involves interaction with specific enzymes or proteins within bacterial cells. The sulfonyl group may act as an electrophile, facilitating reactions with nucleophilic sites on target biomolecules. Furthermore, the presence of fluorine atoms enhances the compound’s stability and bioavailability.

Interaction Studies

Research indicates that the compound interacts with various biological targets, potentially modulating the activity of enzymes involved in bacterial metabolism. Such interactions are crucial for understanding its therapeutic potential.

Research Findings and Applications

The compound is currently under investigation for its broader pharmacological properties beyond antibacterial activity:

  • Anticancer Properties : Preliminary studies suggest that it may inhibit certain cancer cell lines.
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes that are critical in disease pathways.
  • Drug Development : Given its unique structural features, it is being explored as a lead compound for new drug formulations.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide?

  • Methodological Answer : Synthesis optimization should prioritize stepwise functionalization and purification. For example, sulfonylation and amidation steps often require anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. Chromatographic separation (e.g., using ethyl acetate/hexane gradients) is critical for isolating intermediates, as demonstrated in analogous sulfonamide and acetamide syntheses . Temperature control (-40°C to -20°C) during coupling reactions minimizes side products, while quenching with methanol or ice-cold water ensures reaction termination .

Q. Which spectroscopic techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation. Key signals include furan protons (δ 6.2–7.4 ppm), sulfonyl-attached fluorophenyl groups (δ 7.5–8.1 ppm), and methoxy groups (δ ~3.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while fluorometric assays (e.g., excitation/emission spectra) can detect aromatic impurities if present . Purity ≥95% is typically confirmed via HPLC with UV detection at 254 nm .

Q. What safety protocols are essential during handling and storage?

  • Methodological Answer : Due to the compound’s sulfonamide and fluorinated groups, use PPE (gloves, goggles) to prevent inhalation or dermal exposure. Store at 2–8°C in airtight containers under inert gas (e.g., argon) to avoid hydrolysis. Safety protocols from analogous compounds recommend P264 (wash hands post-handling) and P305+P351+P338 (eye exposure response) .

Advanced Research Questions

Q. How can researchers resolve contradictory data between synthesis yields and analytical purity results?

  • Methodological Answer : Contradictions often arise from unaccounted by-products or solvent residues. For example, residual acetic anhydride in acetamide derivatives can skew NMR integration . Mitigation strategies include:
  • Parallel characterization : Cross-validate NMR, HRMS, and elemental analysis.
  • Thermogravimetric analysis (TGA) : Detect volatile impurities (e.g., solvents) .
  • Controlled recrystallization : Use methanol/ethyl acetate gradients to remove polar impurities observed in sulfonamide syntheses .

Q. What strategies are effective for impurity profiling and mitigation in large-scale synthesis?

  • Methodological Answer : Impurity profiles (e.g., methoxyphenyl degradation products) require targeted analysis:
  • LC-MS/MS : Identify trace impurities (e.g., de-fluorinated by-products) with limits of detection ≤0.1% .
  • Headspace GC-MS : Monitor volatile side products from sulfonylation steps .
  • Process refinement : Adjust stoichiometry (e.g., 1.2:1 donor:acceptor ratio) to suppress dimerization, as seen in sulfonamide coupling reactions .

Q. How can researchers design in vitro biological assays to evaluate this compound’s activity against serotonin receptors?

  • Methodological Answer : Structural analogs (e.g., 18F-Mefway) suggest potential 5-HT1A receptor affinity. Key steps include:
  • Radioligand displacement assays : Use ³H-8-OH-DPAT to measure competitive binding in transfected HEK293 cells .
  • Dose-response curves : Test concentrations from 1 nM to 10 μM, with sertraline as a positive control.
  • Metabolic stability : Assess hepatic microsomal degradation (e.g., human CYP3A4 isoforms) to inform pharmacokinetic profiles .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental yields be addressed?

  • Methodological Answer : Discrepancies >10% warrant revisiting reaction conditions. For example, incomplete sulfonylation due to moisture can reduce yields. Solutions include:
  • Stoichiometric adjustments : Increase sulfonyl chloride equivalents by 10–15% .
  • Inert atmosphere : Use Schlenk lines for moisture-sensitive steps .
  • Real-time monitoring : Employ FTIR to track sulfonamide formation (C=O stretch at ~1700 cm⁻¹) .

Tables for Key Data

Q. Table 1: NMR Chemical Shifts for Structural Confirmation

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Furan ring6.2–7.4110–145
4-Fluorobenzenesulfonyl7.5–8.1120–135 (C-F)
Methoxy group~3.855–60
Ethanediamide backbone2.5–3.2 (CH₂)35–45 (CH₂), 170 (C=O)

Q. Table 2: Impurity Limits from Analogous Compounds

Impurity TypeAcceptable LimitDetection Method
Residual solvents≤0.1%GC-MS
Dehalogenated by-products≤0.2%LC-MS/MS
Dimerization products≤0.5%HPLC-UV

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